

Application Notes and Protocols: PROTAC HPK1 Degradar-1 in CAR-T Cell Research

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Compound of Interest

Compound Name: PROTAC HPK1 Degradar-1

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Introduction

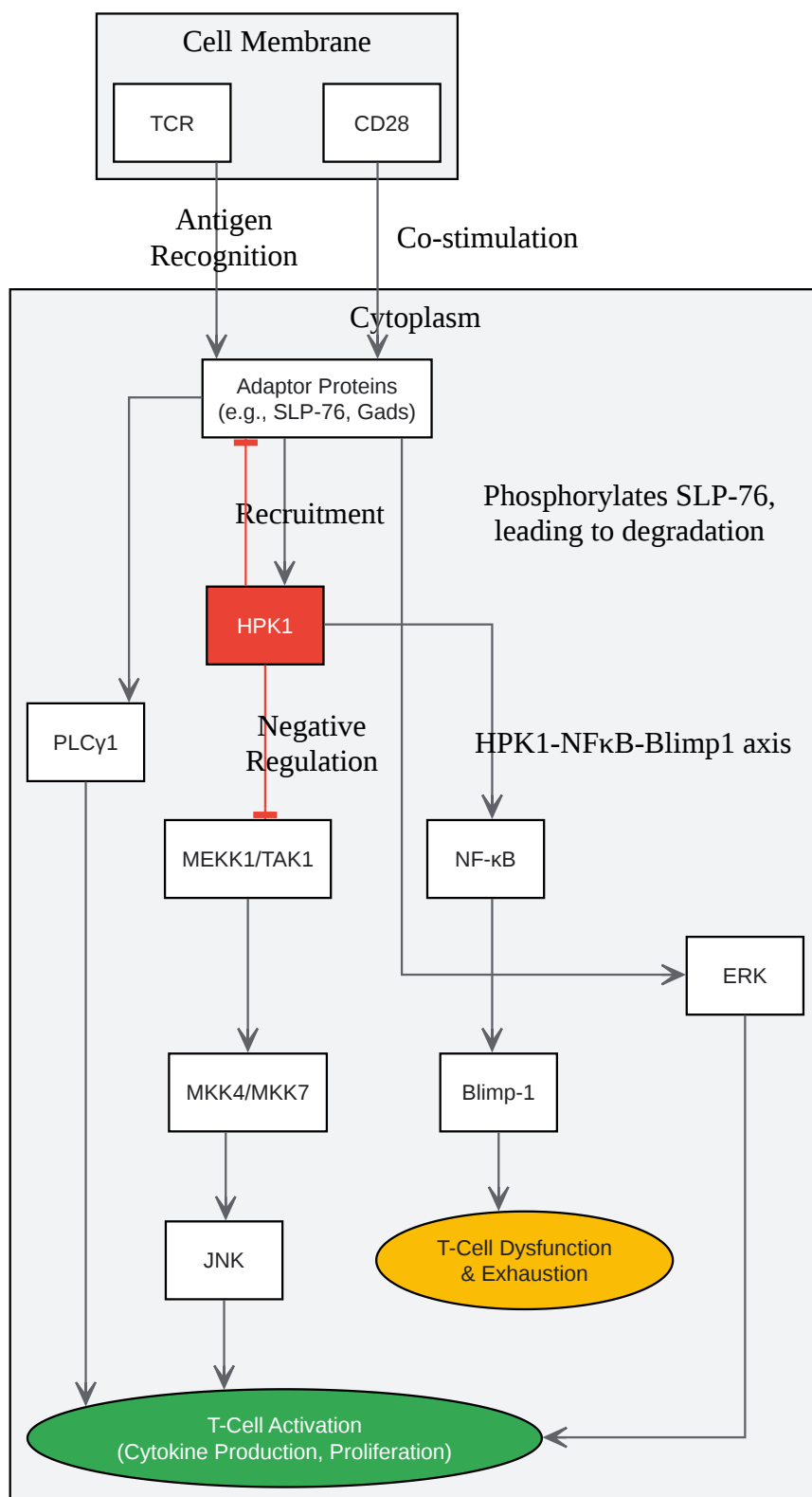
Chimeric Antigen Receptor (CAR)-T cell therapy has revolutionized the treatment of hematological malignancies. However, challenges such as T-cell exhaustion and limited efficacy in solid tumors persist. A promising strategy to enhance CAR-T cell function is the targeting of negative regulatory pathways within the T-cells themselves. Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has been identified as a key negative regulator of T-cell receptor (TCR) signaling.^{[1][2][3]} Inhibition or degradation of HPK1 has been shown to augment T-cell activation, cytokine production, and anti-tumor immunity.^{[4][5][6]}

PROTAC HPK1 Degradar-1 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of HPK1.^{[7][8]} This molecule functions by simultaneously binding to HPK1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HPK1.^[9] By eliminating both the catalytic and scaffolding functions of HPK1, PROTAC-mediated degradation offers a powerful approach to enhance CAR-T cell efficacy.^{[4][10]} These application notes provide detailed protocols for the use of **PROTAC HPK1 Degradar-1** in CAR-T cell research, from in vitro characterization to in vivo preclinical models.

Signaling Pathways and Mechanism of Action

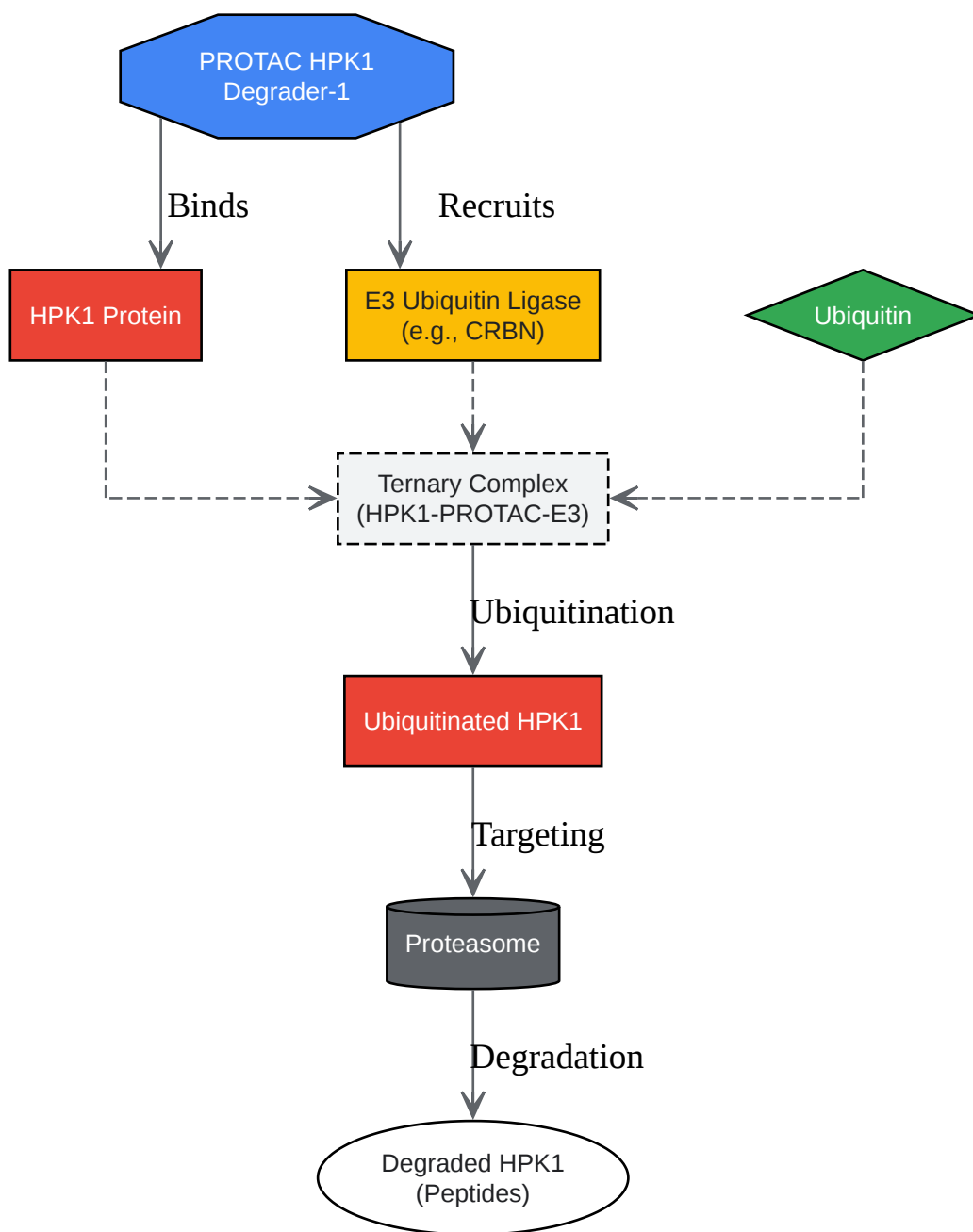
HPK1 acts as a negative feedback regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376.^{[2][5]} This phosphorylation event creates a binding site for 14-3-3 proteins, which disrupts the formation of the TCR signaling complex, thereby dampening T-cell activation and effector functions.^{[2][5]}

PROTAC HPK1 Degradator-1 is a heterobifunctional molecule that hijacks the cell's natural protein disposal system to eliminate HPK1. One end of the PROTAC binds to HPK1, while the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).^[9] This proximity induces the ubiquitination of HPK1, marking it for degradation by the proteasome. The degradation of HPK1 prevents the phosphorylation of SLP-76, leading to sustained TCR signaling, enhanced T-cell activation, and improved anti-tumor responses.^{[9][11]}



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HPK1 Signaling Pathway in T-Cells.



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Mechanism of Action of **PROTAC HPK1 Degradation-1**.

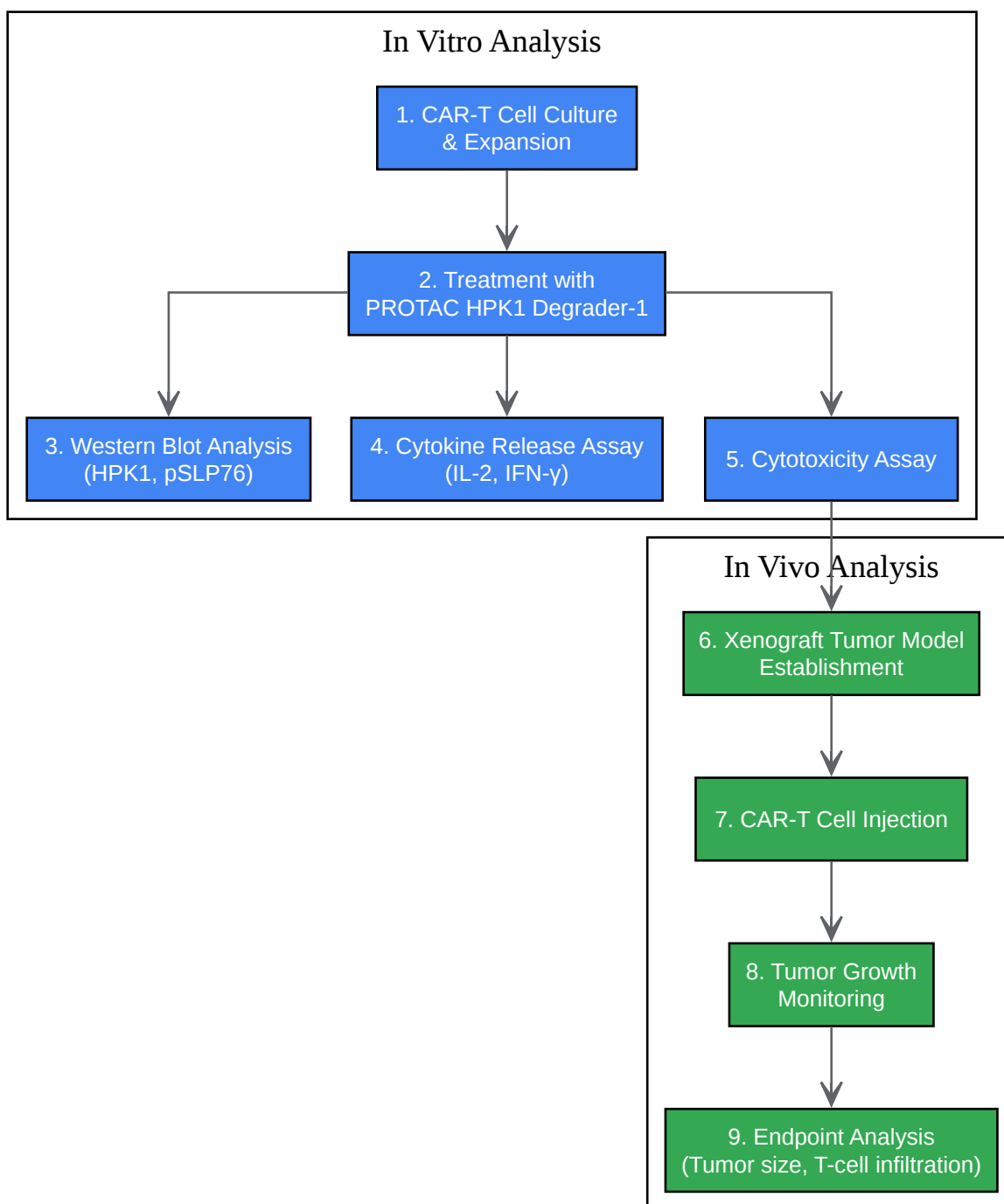
Quantitative Data

The following tables summarize the potency and efficacy of various PROTAC HPK1 degraders based on published data.

Compound Name	DC50 (nM)	Dmax (%)	Cell Line/System	Reference
PROTAC HPK1 Degradar-1	1.8	>90%	Jurkat cells	[7]
Compound 10m	5.0 ± 0.9	≥ 99%	Jurkat cells	[9]
Unnamed PROTAC	<50	>90%	Ramos cells	[10]
Unnamed PROTACs	1-20	>80%	Human PBMCs	[12]
Compound E3	3.16	>90%	Not Specified	[13]

Compound Name	IC50 (pSLP76 Inhibition, nM)	EC50 (IL-2 Release, nM)	Cell Line/System	Reference
PROTAC HPK1 Degradar-1	496.1	Not Reported	Jurkat cells	[7] [8]
Unnamed PROTACs	2-25	2-20	Human PBMCs	[12]
Unnamed PROTAC	Not Reported	<100	Not Specified	[10]

Experimental Protocols



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General Experimental Workflow.

CAR-T Cell Culture and Expansion

This protocol describes the general procedure for culturing and expanding CAR-T cells.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- T-cell activation reagents (e.g., anti-CD3/CD28 beads)
- Lentiviral or retroviral vector encoding the CAR
- Recombinant human IL-2, IL-7, and/or IL-15
- Complete T-cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin)

Procedure:

- Isolate T-cells from PBMCs using standard methods.
- Activate T-cells with anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1.
- Transduce activated T-cells with the CAR-encoding viral vector.
- Culture and expand the transduced T-cells in complete T-cell culture medium supplemented with cytokines (e.g., IL-2, IL-7, IL-15).
- Monitor cell expansion and viability every 2-3 days. Split cultures as needed to maintain optimal cell density.
- Confirm CAR expression by flow cytometry.

Treatment of CAR-T Cells with PROTAC HPK1 Degrad-1

Materials:

- Expanded CAR-T cells
- **PROTAC HPK1 Degrad-1**

- DMSO (vehicle control)
- Complete T-cell culture medium

Procedure:

- Plate expanded CAR-T cells in a multi-well plate at a density of 1×10^6 cells/mL.
- Prepare a stock solution of **PROTAC HPK1 Degradar-1** in DMSO.
- Prepare serial dilutions of the PROTAC in complete T-cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Add the diluted PROTAC or vehicle control (DMSO) to the CAR-T cell cultures.
- Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours) at 37°C and 5% CO₂.
- After incubation, harvest the cells for downstream analysis.

Western Blot Analysis for HPK1 Degradation and SLP-76 Phosphorylation

Materials:

- Treated and untreated CAR-T cells
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-HPK1, anti-phospho-SLP76 (Ser376), anti-total SLP76, anti- β -actin (loading control)
- HRP-conjugated secondary antibodies
- ECL Western blotting substrate

Procedure:

- Lyse the harvested CAR-T cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
- Quantify band intensities using densitometry software.

Cytokine Release Assay (ELISA)

Materials:

- Supernatants from treated and untreated CAR-T cell co-cultures
- Target tumor cells
- Human IL-2 and IFN- γ ELISA kits

Procedure:

- Co-culture PROTAC-treated or untreated CAR-T cells with target tumor cells at an appropriate effector-to-target (E:T) ratio (e.g., 5:1).
- Incubate the co-culture for 24-48 hours.
- Centrifuge the plate and collect the supernatants.

- Perform ELISA for IL-2 and IFN- γ according to the manufacturer's instructions.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cytokine concentrations based on the standard curve.

CAR-T Cell Cytotoxicity Assay

Materials:

- PROTAC-treated or untreated CAR-T cells (effector cells)
- Target tumor cells (e.g., luciferase-expressing)
- Control cells (antigen-negative)
- Assay medium

Procedure (Luciferase-based):

- Seed target cells in a 96-well white-walled plate.
- Add effector cells at various E:T ratios (e.g., 1:1, 5:1, 10:1).
- Co-culture for a defined period (e.g., 4, 24, 48 hours).
- Add luciferase substrate to each well.
- Measure luminescence using a plate reader.
- Calculate the percentage of specific lysis using the formula: % Specific Lysis = $100 \times (1 - (\text{Luminescence of experimental well} / \text{Luminescence of target cells only well}))$

In Vivo Xenograft Mouse Model

Materials:

- Immunodeficient mice (e.g., NSG mice)

- Tumor cells (e.g., NALM6 for a B-ALL model)
- **PROTAC HPK1 Degradar-1** (formulated for in vivo use)
- CAR-T cells

Procedure:

- Inject tumor cells intravenously or subcutaneously into the mice to establish the tumor model.[\[4\]](#)[\[5\]](#)
- Monitor tumor engraftment and growth by bioluminescence imaging or caliper measurements.[\[4\]](#)[\[6\]](#)
- Once tumors are established, randomize mice into treatment groups (e.g., vehicle, PROTAC alone, CAR-T cells alone, CAR-T cells + PROTAC).
- Administer **PROTAC HPK1 Degradar-1** to the relevant groups via the appropriate route (e.g., oral gavage).
- Inject CAR-T cells intravenously.[\[5\]](#)
- Monitor tumor growth and animal well-being regularly.
- At the end of the study, sacrifice the mice and collect tumors and tissues for further analysis (e.g., flow cytometry for CAR-T cell infiltration, immunohistochemistry).

Conclusion

PROTAC HPK1 Degradar-1 represents a novel and potent tool for enhancing the efficacy of CAR-T cell therapy. By inducing the degradation of the negative regulator HPK1, this molecule can augment T-cell activation, cytokine production, and anti-tumor activity. The protocols outlined in these application notes provide a framework for researchers to investigate the potential of **PROTAC HPK1 Degradar-1** in their specific CAR-T cell research models. Careful optimization of treatment conditions and thorough in vitro and in vivo characterization will be crucial for advancing this promising therapeutic strategy.

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